3,5-Bis(hexadecyloxy)benzoic acid
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Overview
Description
3,5-Bis(hexadecyloxy)benzoic acid is an organic compound with the molecular formula C39H70O4. It is a derivative of benzoic acid, where two hexadecyloxy groups are attached to the 3 and 5 positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(hexadecyloxy)benzoic acid typically involves the esterification of 3,5-dihydroxybenzoic acid with hexadecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(hexadecyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hexadecyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Produces quinones.
Reduction: Produces alcohol derivatives.
Substitution: Produces various alkoxy-substituted benzoic acids.
Scientific Research Applications
3,5-Bis(hexadecyloxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and coatings
Mechanism of Action
The mechanism of action of 3,5-Bis(hexadecyloxy)benzoic acid involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(hydroxymethyl)benzoic acid: Similar structure but with hydroxymethyl groups instead of hexadecyloxy groups.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Contains additional carboxylic acid groups, making it more hydrophilic.
Uniqueness
3,5-Bis(hexadecyloxy)benzoic acid is unique due to its long alkyl chains, which impart hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as in the formulation of surfactants and emulsifiers .
Properties
CAS No. |
308349-86-2 |
---|---|
Molecular Formula |
C39H70O4 |
Molecular Weight |
603.0 g/mol |
IUPAC Name |
3,5-dihexadecoxybenzoic acid |
InChI |
InChI=1S/C39H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-42-37-33-36(39(40)41)34-38(35-37)43-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35H,3-32H2,1-2H3,(H,40,41) |
InChI Key |
JTIBXVCDHQQGJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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